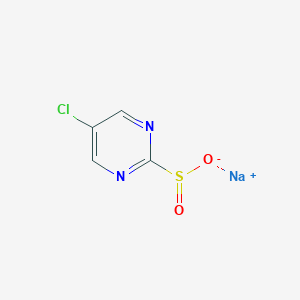![molecular formula C11H15NO B15250232 1-Methyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-8-ol](/img/structure/B15250232.png)
1-Methyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-8-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-8-ol is a heterocyclic compound that belongs to the class of benzazepines. This compound is characterized by a seven-membered ring containing nitrogen and an alcohol functional group at the eighth position. It is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-8-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzyl alcohol with methyl acrylate under acidic conditions to form the desired benzazepine structure. The reaction is usually carried out in the presence of a strong acid such as hydrochloric acid or sulfuric acid, and the temperature is maintained at around 80-100°C to facilitate cyclization.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of catalysts such as palladium on carbon can also enhance the efficiency of the cyclization process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-8-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group at the eighth position can be oxidized to form a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrogen-containing ring can be reduced to form a more saturated compound using reducing agents like lithium aluminum hydride.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium hydride in dimethylformamide at elevated temperatures.
Major Products:
Oxidation: 1-Methyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-8-one.
Reduction: 1-Methyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine.
Substitution: Various substituted benzazepines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Methyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-8-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a probe to study the interactions of benzazepine derivatives with biological macromolecules.
Medicine: The compound is investigated for its potential therapeutic effects, including its role as an antidepressant and anxiolytic agent.
Industry: It is used in the development of new materials with unique properties, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 1-Methyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-8-ol involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of neurotransmitter receptors, particularly those involved in the regulation of mood and anxiety. The compound may also inhibit the reuptake of certain neurotransmitters, thereby increasing their availability in the synaptic cleft and enhancing neurotransmission.
Vergleich Mit ähnlichen Verbindungen
1-Methyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-8-ol can be compared with other benzazepine derivatives such as:
1-Methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine: This compound has a similar structure but differs in the position of the nitrogen atom and the presence of an additional ring.
2,3,4,5-Tetrahydro-1H-benzo[b]azepine: Lacks the methyl group and the alcohol functional group, resulting in different chemical properties and biological activities.
Tetrahydroharman: Another heterocyclic compound with a similar ring structure but different functional groups, leading to distinct pharmacological effects.
The uniqueness of this compound lies in its specific functional groups and their positions, which confer unique chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C11H15NO |
|---|---|
Molekulargewicht |
177.24 g/mol |
IUPAC-Name |
1-methyl-2,3,4,5-tetrahydro-1-benzazepin-8-ol |
InChI |
InChI=1S/C11H15NO/c1-12-7-3-2-4-9-5-6-10(13)8-11(9)12/h5-6,8,13H,2-4,7H2,1H3 |
InChI-Schlüssel |
JJFRFNWPHPIXGG-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCCCC2=C1C=C(C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(R)-[(1S,2S,4S,5R)-5-ethenyl-1-[[4-[4-[[(1S,2S,4S,5R)-5-ethenyl-2-[(R)-prop-2-enoxy(quinolin-4-yl)methyl]-1-azoniabicyclo[2.2.2]octan-1-yl]methyl]phenyl]sulfonylphenyl]methyl]-1-azoniabicyclo[2.2.2]octan-2-yl]-prop-2-enoxymethyl]quinoline](/img/structure/B15250164.png)
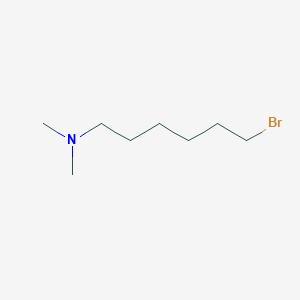
![(S)-1-(chloromethyl)-2,3-dihydro-1H-benzo[e]indol-5-ol](/img/structure/B15250172.png)
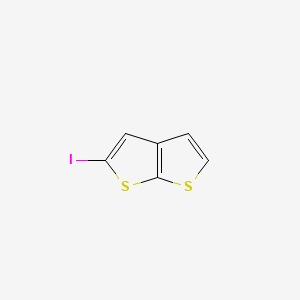
![4,5,7-Trifluoro-2-hydrazinylbenzo[d]thiazole](/img/structure/B15250182.png)
![Diethyl 2,2'-(((((3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-4',5'-diyl)bis(methylene))bis(azanediyl))bis(2-methylquinoline-8,6-diyl))bis(oxy))diacetate](/img/structure/B15250186.png)
![7-Bromothiazolo[4,5-c]pyridine-2-thiol](/img/structure/B15250196.png)
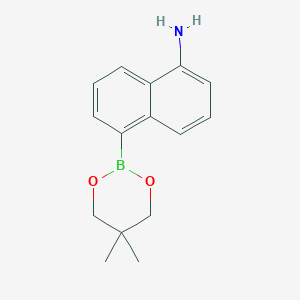
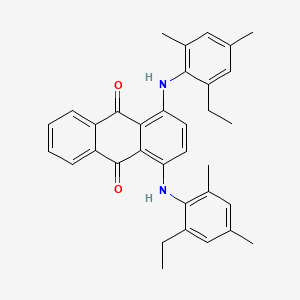

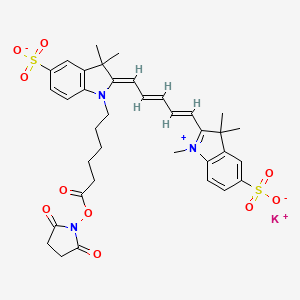
![2,6,7-Trichloro-3H-imidazo[4,5-b]pyridine](/img/structure/B15250227.png)
